molecular formula C4H6O3 B042840 1,4-Dioxan-2-one CAS No. 3041-16-5

1,4-Dioxan-2-one

Cat. No. B042840
CAS RN: 3041-16-5
M. Wt: 102.09 g/mol
InChI Key: VPVXHAANQNHFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,4-dioxan-2-one has been explored through various methods. Notably, oxidative lactonization of diethylene glycol to 1,4-dioxan-2-one has been promoted using a highly efficacious and selective catalyst, ZnO-ZnCr2O4, under mild conditions. This process achieves moderate to excellent selectivity and conversion, highlighting an efficient pathway to 1,4-dioxan-2-one from readily available materials (Cai et al., 2020).

Molecular Structure Analysis

The molecular structure of 1,4-dioxan-2-one has been investigated, with electron-diffraction studies aided by theoretical calculations confirming its structure. It exists predominantly in the chair form, consistent with other cyclic systems studied. High-level theoretical molecular orbital- and normal-coordinate calculations have provided detailed insights into its bond distances and angles, underscoring the stability and geometric preferences of this molecule (Fargher et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 1,4-dioxan-2-one primarily focus on its polymerization behavior. The equilibrium polymerization behavior of 1,4-dioxan-2-one has been extensively studied, with Sn(II) ethylhexanoate or triethylaluminum as initiators, revealing significant insights into its thermodynamic parameters. These studies illustrate the thermal instability of polydioxanone and shed light on the polymerization and depolymerization processes of 1,4-dioxan-2-one (Nishida et al., 2000).

Physical Properties Analysis

The physical properties of 1,4-dioxan-2-one and its polymers have been a subject of investigation, particularly in terms of their thermal stability and crystallinity. The synthesis of high molecular weight poly(1,4-dioxan-2-one) through catalyzed ring-opening polymerization using aluminium trialkoxide species has been reported. This process emphasizes the thermal stability challenges of polydioxanone and explores methods to enhance its thermal stability without significantly compromising its crystallinity and melting temperature (Raquez et al., 2004).

Safety And Hazards

1,4-Dioxane is a probable human carcinogen. Contact may cause eye and skin irritation and burns, coughing, or shortness of breath .

Future Directions

The development of innovative technologies for both in-situ and ex-situ treatment of 1,4-Dioxane to meet increasingly strict standards is in urgent need. The treatment chain that combines physical-chemical processes and biodegradation has a great potential for synergistic removal of 1,4-Dioxane at lower operating costs .

properties

IUPAC Name

1,4-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-4-3-6-1-2-7-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVXHAANQNHFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29223-92-5
Record name Poly(p-dioxanone)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29223-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID801336935
Record name Dioxanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxan-2-one

CAS RN

3041-16-5
Record name Dioxanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3041-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dioxanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003041165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxan-2-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dioxanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-DIOXANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLS754O457
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxan-2-one
Reactant of Route 2
1,4-Dioxan-2-one
Reactant of Route 3
1,4-Dioxan-2-one
Reactant of Route 4
1,4-Dioxan-2-one
Reactant of Route 5
1,4-Dioxan-2-one
Reactant of Route 6
1,4-Dioxan-2-one

Citations

For This Compound
894
Citations
H Nishida, M Yamashita, T Endo, Y Tokiwa - Macromolecules, 2000 - ACS Publications
To clarify the equilibrium polymerization behavior of 1,4-dioxan-2-one, PDO, bulk polymerization was investigated with Sn(II) ethylhexanoate or triethylaluminum over a range of 60−180 …
Number of citations: 116 pubs.acs.org
H Wang, JH Dong, KY Qiu… - Journal of Polymer Science …, 1998 - Wiley Online Library
Poly(1,4‐dioxan‐2‐one‐co‐trimethylene carbonate), P(DON‐co‐TMC), copolymers with different compositions were synthesized by copolymerizations of 1,4‐dioxan‐2‐one (DON) and …
Number of citations: 75 onlinelibrary.wiley.com
H Nishida, M Yamashita, M Nagashima… - Journal of Polymer …, 2000 - Wiley Online Library
To avoid the harmful effects of metallic residues in poly(1,4‐dioxan‐2‐one) (PPDO) for medical applications, the enzymatic polymerization of 1,4‐dioxan‐2‐one (PDO) was carried out at …
Number of citations: 106 onlinelibrary.wiley.com
JM Raquez, P Degée, R Narayan, P Dubois - Polymer degradation and …, 2004 - Elsevier
High molecular weight poly(1,4-dioxan-2-one) (PPDX) can be readily synthesized by catalysed ring-opening polymerisation of 1,4-dioxan-2-one (PDX) using aluminium trialkoxide …
Number of citations: 27 www.sciencedirect.com
XL Wang, KK Yang, YZ Wang, B Wu, Y Liu… - Polymer Degradation and …, 2003 - Elsevier
Thermal degradation of poly (1,4-dioxan-2-one)/starch was studied by thermogravimetric analysis in order to determine the actual reaction mechanism (RM) of the decomposition. The …
Number of citations: 47 www.sciencedirect.com
XL Wang, KK Yang, YZ Wang, DY Wang, Z Yang - Acta Materialia, 2004 - Elsevier
Poly(1,4-dioxan-2-one) (PPDO)/starch blend is a novel biodegradable polymer system, and it has potential applications in preparing various low-cost environmentally friendly materials. …
Number of citations: 55 www.sciencedirect.com
XL Wang, YZ Wang, KK Yang, JB Zeng, SD Ding - Carbohydrate polymers, 2006 - Elsevier
A new biodegradable copolymer of starch-graft-poly(1,4-dioxan-2-one) (starch-g-PPDO) was synthesized by solution polymerization in dimethyl sulfoxide using 2,4-tolylene …
Number of citations: 36 www.sciencedirect.com
JB Zeng, M Srinivansan, YD Li… - Journal of Polymer …, 2010 - Wiley Online Library
Ring‐opening polymerization of 1,4‐dioxan‐2‐one in bulk was initiated by three titanium alkoxides, titanium dichlorodiisopropoxide (TiCl 2 (OiPr) 2 ), titanium chlorotriisopropoxide (TiCl…
Number of citations: 17 onlinelibrary.wiley.com
RY Chen, YR Zhang, YZ Wang - Journal of Molecular Catalysis B …, 2009 - Elsevier
Polymerization of 1,4-dioxan-2-one was carried out more detailed with immobilized lipase CA as the catalyst. The effect of the enzyme amount, reaction temperature and water content …
Number of citations: 17 www.sciencedirect.com
YD Li, SC Chen, JB Zeng, YZ Wang - Industrial & engineering …, 2008 - ACS Publications
A novel biodegradable copolymer, poly(1,4-dioxan-2-one) (PPDO) grafted soy protein isolate (SPI) (SPI-g-PPDO), was investigated. The ring-opening graft copolymerization of SPI-g-…
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.